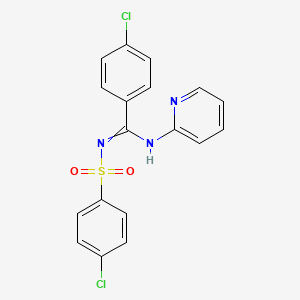![molecular formula C24H18N2O3 B10807381 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B10807381.png)
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core structure substituted with a 1,3-benzodioxole and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 1,3-Benzodioxole Group: This step often involves a Heck reaction, where a palladium-catalyzed coupling of a halogenated quinazolinone with a 1,3-benzodioxole derivative is performed.
Addition of the 4-Methylphenyl Group: This can be introduced via a Friedel-Crafts acylation reaction, using a 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated quinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxyquinazoline
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-phenylquinazolin-4-one
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-chlorophenyl)quinazolin-4-one
Uniqueness
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is unique due to the presence of both the 1,3-benzodioxole and 4-methylphenyl groups, which confer distinct electronic and steric properties. These features can enhance its bioactivity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O3/c1-16-6-10-18(11-7-16)26-23(25-20-5-3-2-4-19(20)24(26)27)13-9-17-8-12-21-22(14-17)29-15-28-21/h2-14H,15H2,1H3 |
InChI Key |
JTKIIKWCHGUKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethoxyphenyl)-3-(pyridin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10807301.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10807318.png)
![3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B10807319.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B10807321.png)
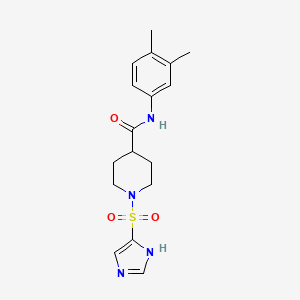
![3-[(2-amino-5-bromopyridin-3-yl)sulfonylamino]-N-(2-chloro-4-methylphenyl)propanamide](/img/structure/B10807344.png)
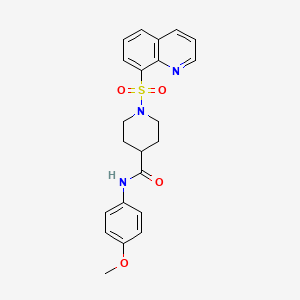
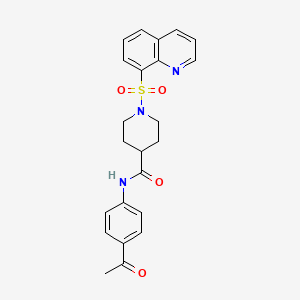
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10807362.png)
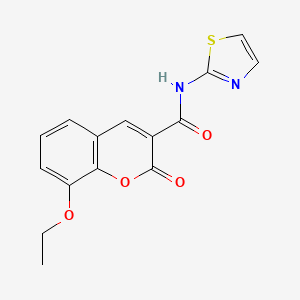
![8-[[Benzyl(methyl)amino]methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B10807377.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 1-(2-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B10807383.png)
